1-[4-Fluoro-2-(methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride 1-[4-Fluoro-2-(methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185300-08-6
VCID: VC2647052
InChI: InChI=1S/C12H17FN2O2S.ClH/c1-9-8-15(6-5-14-9)11-4-3-10(13)7-12(11)18(2,16)17;/h3-4,7,9,14H,5-6,8H2,1-2H3;1H
SMILES: CC1CN(CCN1)C2=C(C=C(C=C2)F)S(=O)(=O)C.Cl
Molecular Formula: C12H18ClFN2O2S
Molecular Weight: 308.8 g/mol

1-[4-Fluoro-2-(methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride

CAS No.: 1185300-08-6

Cat. No.: VC2647052

Molecular Formula: C12H18ClFN2O2S

Molecular Weight: 308.8 g/mol

* For research use only. Not for human or veterinary use.

1-[4-Fluoro-2-(methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride - 1185300-08-6

Specification

CAS No. 1185300-08-6
Molecular Formula C12H18ClFN2O2S
Molecular Weight 308.8 g/mol
IUPAC Name 1-(4-fluoro-2-methylsulfonylphenyl)-3-methylpiperazine;hydrochloride
Standard InChI InChI=1S/C12H17FN2O2S.ClH/c1-9-8-15(6-5-14-9)11-4-3-10(13)7-12(11)18(2,16)17;/h3-4,7,9,14H,5-6,8H2,1-2H3;1H
Standard InChI Key FHQBMGNPPKNWSH-UHFFFAOYSA-N
SMILES CC1CN(CCN1)C2=C(C=C(C=C2)F)S(=O)(=O)C.Cl
Canonical SMILES CC1CN(CCN1)C2=C(C=C(C=C2)F)S(=O)(=O)C.Cl

Introduction

Chemical Identity and Structural Characteristics

1-[4-Fluoro-2-(methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride is a crystalline solid characterized by a piperazine ring substituted with a methylsulfonyl fluorophenyl group. The compound bears the CAS registry number 1185300-08-6 and is identified in chemical databases with specific structural parameters . The molecular structure consists of a piperazine ring with a methyl group at the 3-position and a 4-fluoro-2-(methylsulfonyl)phenyl group at the 1-position, in addition to a hydrochloride salt component .

The compound's parent structure is 1-(4-Fluoro-2-methylsulfonylphenyl)-3-methylpiperazine (CID 45156873), with the hydrochloride salt formed to enhance solubility and stability for research and pharmaceutical applications . The chemical composition includes several key functional groups that contribute to its reactivity and biological properties, including the piperazine heterocycle, the methylsulfonyl group, and the fluorine substituent on the phenyl ring .

Structural Identifiers

The compound can be identified through various chemical notation systems as presented in Table 1.

Table 1: Chemical Identifiers for 1-[4-Fluoro-2-(methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride

Identifier TypeValue
PubChem CID45156872
CAS Number1185300-08-6
IUPAC Name1-(4-fluoro-2-methylsulfonylphenyl)-3-methylpiperazine;hydrochloride
Molecular FormulaC12H18ClFN2O2S
Standard InChIInChI=1S/C12H17FN2O2S.ClH/c1-9-8-15(6-5-14-9)11-4-3-10(13)7-12(11)18(2,16)17;/h3-4,7,9,14H,5-6,8H2,1-2H3;1H
Standard InChIKeyFHQBMGNPPKNWSH-UHFFFAOYSA-N
SMILESCC1CN(CCN1)C2=C(C=C(C=C2)F)S(=O)(=O)C.Cl

Physical and Chemical Properties

The physical and chemical properties of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride are critical for understanding its behavior in different environments and its potential applications in pharmaceutical research. The compound exhibits distinctive properties that distinguish it from related piperazine derivatives.

Physical Properties

1-[4-Fluoro-2-(methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride has a molecular weight of 308.80 g/mol, a property that influences its absorption, distribution, and elimination in biological systems . As a hydrochloride salt, the compound typically demonstrates enhanced water solubility compared to its free base form, making it more suitable for aqueous formulations in research settings .

Chemical Reactivity

The chemical reactivity of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride is primarily determined by its functional groups:

  • The piperazine ring contains two nitrogen atoms that can participate in acid-base reactions and serve as hydrogen bond acceptors.

  • The methylsulfonyl group (SO2CH3) is a strong electron-withdrawing group that influences the electron density of the attached phenyl ring and potentially affects the compound's interaction with biological targets.

  • The fluorine substituent at the 4-position of the phenyl ring can enhance metabolic stability and influence the compound's lipophilicity .

These structural features collectively contribute to the compound's chemical behavior and potential biological interactions.

Structural Analogs and Related Compounds

Several compounds share structural similarities with 1-[4-Fluoro-2-(methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride, providing valuable context for understanding its properties and potential applications. These structural analogs often differ in the substituents on the phenyl ring, the piperazine ring, or both.

Notable Structural Analogs

Table 2: Structural Analogs of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride

CompoundKey Structural DifferencesCAS NumberReference
1-(4-Fluoro-2-(trifluoromethyl)phenyl)-3-methylpiperazineTrifluoromethyl group instead of methylsulfonyl1414958-10-3
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazineLacks the 3-methyl group on piperazine849938-78-9
1-(4-(Methylsulfonyl)phenyl)piperazineLacks both the fluorine and the 3-methyl group187669-60-9

These structural analogs demonstrate how modifications to the core structure can potentially lead to different physicochemical properties and biological activities .

Structure-Activity Relationships

Understanding the relationship between chemical structure and biological activity is crucial for drug design and development. In piperazine derivatives, the position and nature of substituents on both the piperazine ring and the phenyl ring can significantly influence:

For instance, the presence of the methylsulfonyl group in 1-[4-Fluoro-2-(methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride introduces distinctive electronic properties that may affect its interaction with biological targets compared to analogs containing different substituents at the same position .

Analytical Characterization

Analytical characterization of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride is essential for confirming its identity, purity, and structural integrity. Various analytical techniques can provide complementary information about different aspects of the compound.

Spectroscopic Identification

Spectroscopic methods are valuable for structural elucidation and identification of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride:

Chromatographic Analysis

Chromatographic techniques are crucial for assessing the purity of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride and detecting potential impurities or degradation products. High-Performance Liquid Chromatography (HPLC) with appropriate detection methods (UV, mass spectrometry) is commonly employed for this purpose .

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